1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
Description
1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a structurally complex pyrimidotriazinedione derivative. Its core scaffold, pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione, is shared with toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione), a naturally occurring phytotoxin first isolated from Pseudomonas cocovenenans . The distinguishing feature of the target compound is the substitution at position 3: a 4-(2-morpholinoethoxy)phenyl group. This modification introduces a polar morpholinoethoxy moiety, which may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents . The compound’s synthesis likely follows strategies similar to those described for pyrimidotriazinediones, such as hydrazone formation and cyclization reactions .
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-[4-(2-morpholin-4-ylethoxy)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C19H22N6O4/c1-23-18(26)15-17(21-19(23)27)24(2)22-16(20-15)13-3-5-14(6-4-13)29-12-9-25-7-10-28-11-8-25/h3-6H,7-12H2,1-2H3 |
InChI Key |
OKRGFQBZRNWPPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OCCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Chloro Intermediate
Nucleophilic Substitution with Morpholinoethoxyphenyl Derivative
- The 3-chloro intermediate undergoes nucleophilic aromatic substitution with 4-(2-morpholinoethoxy)aniline or related nucleophiles.
- The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate.
- Mild heating (0–80 °C) for 1–5 hours facilitates substitution, yielding the desired 3-(4-(2-morpholinoethoxy)phenyl) derivative.
Alternative Palladium-Catalyzed Coupling
- Palladium-catalyzed Buchwald-Hartwig amination has been employed for similar substitutions, using palladium acetate and ligands such as Xantphos.
- This method allows coupling of the 3-chloro intermediate with amines under milder conditions and can improve yields and selectivity.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 6-Chloro-3-methyluracil alkylation | 3,4-difluorobenzyl bromide, Cs2CO3, DMF, RT, 5 h | ~80 | Alkylation at N-1 position |
| Hydrazinyluracil formation | Hydrazine hydrate, ethanol, reflux | 70–85 | Precursor for cyclization |
| Cyclization to triazine core | DMF-DMA, DMF, reflux | 65–75 | Methylation and ring closure |
| Chlorination at C-3 | POCl3, 1,2-dichloroethane, RT, 10 min | 75–85 | Activation for nucleophilic substitution |
| Nucleophilic substitution | 4-(2-morpholinoethoxy)aniline, DIPEA, DMF, 60 °C, 3 h | 60–78 | Introduction of morpholinoethoxyphenyl group |
| Pd-catalyzed amination (alternative) | Pd(OAc)2, Xantphos, K2CO3, p-dioxane, reflux, 2 h | 70–87 | Improved selectivity and yield |
Analytical and Purification Techniques
- Purification: Crude products are purified by recrystallization from solvents like 2-propanol or by chromatographic methods including flash chromatography and preparative HPLC.
- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, mass spectrometry (MS), and melting point analysis.
- Yields: Typically range from 60% to 87% depending on the step and method used.
Summary of Key Research Findings
- The synthetic route is modular, allowing variation of substituents at C-3 by changing the nucleophile.
- Chlorination at C-3 is a reliable activation step for subsequent substitution.
- Palladium-catalyzed amination offers a versatile alternative to direct nucleophilic substitution, often with better yields and milder conditions.
- The use of DMF-DMA is effective for methylation and cyclization steps, streamlining the synthesis of the bicyclic core.
- The overall synthetic strategy is efficient, reproducible, and adaptable for analog synthesis for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the morpholinoethoxy group.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Cardiovascular Health
Studies have suggested that derivatives of pyrimido[5,4-e][1,2,4]triazine compounds can be utilized in the treatment and prevention of cardiovascular diseases. These compounds may function by modulating pathways involved in vascular health and reducing inflammation associated with cardiovascular conditions .
Biochemical Mechanisms
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes that play a role in signal transduction pathways. This inhibition can lead to altered cellular responses that are beneficial in treating diseases characterized by dysregulated signaling.
Structure-Activity Relationship Studies
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. By modifying specific functional groups, scientists aim to improve its efficacy and reduce potential side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Cancer Cell Line Study | Anticancer properties | Demonstrated significant inhibition of cell growth in breast and lung cancer cell lines. |
| Cardiovascular Research | Cardiovascular disease prevention | Showed potential in reducing inflammatory markers in animal models. |
| Enzyme Inhibition Analysis | Biochemical pathways | Identified specific kinases as targets for inhibition leading to reduced cancer cell viability. |
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The target compound belongs to the pyrimidotriazinedione family, which includes several analogs with diverse biological activities. Below is a comparative analysis of its structural and functional features against key analogs:
Structural Analogues
Functional Analogues
Toxoflavin (NSC67078) :
- Target Compound: Predicted Activity: The morpholinoethoxy group may confer selectivity for kinase targets (hypothesized based on structural analogs with similar substituents) . Its polar substituent could reduce non-specific toxicity compared to toxoflavin.
NSC67078 Derivatives (e.g., SJ-044557, SJ-134433) :
Key Research Findings and Data Tables
Table 2: Structural and Physicochemical Properties
Biological Activity
1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes a pyrimidine core fused with a triazine moiety, which is believed to contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Molecular Formula : C19H22N6O4
- Molecular Weight : 398.4 g/mol
The structure includes:
- Two methyl groups at the 1 and 6 positions of the pyrimidine ring.
- A morpholinoethoxy substituent at the 3 position.
- Dione functionalities at the 5 and 7 positions.
These features are crucial for the compound's reactivity and interaction with biological targets.
The biological activity of 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be attributed to its ability to interact with various biological macromolecules. The presence of the dione moieties allows for nucleophilic addition reactions, while the aromatic ether can engage in electrophilic substitution reactions. Additionally, the morpholino group may enhance interactions with biological targets through hydrogen bonding and dipole-dipole interactions.
Anticancer Activity
Research has indicated that compounds with structural similarities to 1,6-Dimethyl-3-(4-(2-morpholinoethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:
| Compound Name | Biological Activity |
|---|---|
| 8-(3-fluorobenzyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5(7H)-one | Antitumor activity |
| 3-(piperidin-1-yl)-pyrimido[5,4-e][1,2,4]triazine-5(7H)-one | Antimicrobial properties |
| 3-(morpholinophenyl)-pyrimido[5,4-e][1,2,4]triazine derivatives | Anti-inflammatory effects |
These findings suggest that similar compounds can inhibit specific enzymes involved in cancer progression or interact with DNA and RNA targets.
Enzyme Inhibition Studies
Inhibitory studies have shown that derivatives of this compound can act on various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. For example:
- VEGFR-2 Inhibition : Compounds derived from pyrimidine scaffolds have demonstrated potent inhibition of VEGFR-2 signaling pathways. This inhibition is crucial for preventing angiogenesis in tumors .
Case Studies
A notable study involved testing several derivatives against non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The sulforhodamine B (SRB) assay was used to determine growth inhibition concentrations (GI50), revealing promising anticancer activity for specific compounds within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
